
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a complex organic compound that features a fluorinated aromatic ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves multiple steps. One common approach is to start with the fluorinated aromatic compound, which undergoes nitration to introduce the nitro group. This intermediate is then reacted with an oxalamide derivative under specific conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and the pyrrolidinone moiety allow the compound to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic compounds and oxalamide derivatives. Examples include:
- N1-(4-chloro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- N1-(4-bromo-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Uniqueness
What sets N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide apart is the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine is known for its strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity.
Biological Activity
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its implications in drug development.
1. Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Oxalamide Linkage : The oxalamide moiety is formed by reacting an amine derivative with an oxalyl chloride.
- Introduction of the 4-fluoro-3-nitrophenyl Group : This is achieved through nucleophilic substitution reactions involving fluorinated nitrophenolic compounds.
- Pyrrolidine Ring Formation : The incorporation of the pyrrolidine ring is done via cyclization reactions using appropriate reagents.
Antimicrobial Activity
Research has shown that compounds containing nitrophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against Mycobacterium tuberculosis. A study reported a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, indicating that similar scaffolds may enhance the efficacy of this compound .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that while some derivatives exhibit selective cytotoxicity towards tumor cells, others show limited activity against normal cells, indicating a potential therapeutic window. For example, compounds with structural similarities showed varying degrees of cytotoxicity across different human tumor cell lines .
Case Study 1: Antitubercular Activity
A study focused on the antitubercular activity of related compounds found that certain derivatives had MIC values as low as 4 μg/mL against both rifampicin-resistant and isoniazid-resistant strains of M. tuberculosis. This suggests that modifications to the oxalamide structure could yield potent antitubercular agents .
Compound | MIC Value (μg/mL) | Activity Against |
---|---|---|
3m | 4 | Rifampicin-resistant M. tuberculosis |
3m | 32 | Isoniazid-resistant M. tuberculosis |
Case Study 2: Safety Profile Analysis
In vitro safety assessments using Vero cell lines indicated a favorable safety profile for certain derivatives, suggesting their potential for further development as therapeutic agents without significant toxicity concerns .
4. Conclusion
This compound represents a promising candidate in the search for new antimicrobial and anticancer agents. The biological activity exhibited by similar compounds underscores the importance of structural modifications in enhancing therapeutic efficacy and safety profiles. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activities and to optimize its pharmacological properties.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O5/c16-11-5-4-10(9-12(11)20(24)25)18-15(23)14(22)17-6-2-8-19-7-1-3-13(19)21/h4-5,9H,1-3,6-8H2,(H,17,22)(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHRROMOTVUQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.